tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate
Description
tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group attached to a hexyl chain substituted with a methylsulfanyl (-SCH₃) moiety at the 6-position.
Properties
Molecular Formula |
C12H25NO2S |
|---|---|
Molecular Weight |
247.40 g/mol |
IUPAC Name |
tert-butyl N-(6-methylsulfanylhexyl)carbamate |
InChI |
InChI=1S/C12H25NO2S/c1-12(2,3)15-11(14)13-9-7-5-6-8-10-16-4/h5-10H2,1-4H3,(H,13,14) |
InChI Key |
CJGHSKQXZYUWFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate typically involves the reaction of 6-(methylsulfanyl)hexan-1-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate is used as a protecting group for amines in peptide synthesis. It can be easily removed under mild acidic conditions, making it a valuable tool in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for investigating the effects of carbamate groups on biological molecules .
Medicine: The compound is explored for its potential use in drug development, particularly as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability .
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate involves the hydrolysis of the carbamate group under acidic or enzymatic conditions. This hydrolysis releases the active amine, which can then interact with its molecular targets. The methylsulfanyl group may also participate in redox reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Carbamate Derivatives
*Inferred data due to absence in provided evidence.
Functional and Reactivity Differences
Methylsulfanyl vs. Methylamino (): The methylsulfanyl group (-SCH₃) introduces a thioether linkage, which is less polar and more oxidation-prone than the methylamino (-NHCH₃) group. This makes the former more suitable for lipophilic environments, while the latter’s basicity enables acid-base reactions . Hazard Note: The methylamino derivative exhibits significant hazards (skin/eye irritation, respiratory sensitization) compared to the methylsulfanyl analog, which lacks reported hazards .
Methylsulfanyl vs. Prop-2-en-1-ylsulfanyl ():
- The allyl sulfide group in the latter enhances reactivity in radical or thiol-ene reactions, whereas the methylsulfanyl group offers simpler stability. The allyl derivative’s higher molecular weight (273.43 vs. 247.39) may reduce solubility in polar solvents .
Methylsulfanyl vs. Hydroxy ():
- The hydroxy group increases hydrophilicity (TPSA: ~60 Ų vs. ~40 Ų for thioethers), favoring aqueous solubility. However, the hydroxy derivative’s lower molecular weight (217.31) may limit its utility in lipid-based applications .
Methylsulfanyl vs. Its calculated GI absorption (high) contrasts with the linear hexyl chain’s flexibility .
Biological Activity
tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate is a carbamate derivative that has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research. Its structural characteristics, particularly the presence of a methylsulfanyl group, contribute to its unique reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 247.40 g/mol. The compound features a tert-butyl group, a hexyl chain, and a methylsulfanyl moiety, which are crucial for its chemical reactivity and biological interactions.
The primary mechanism of action for this compound involves the hydrolysis of the carbamate group under acidic or enzymatic conditions. This hydrolysis releases the active amine that can interact with various molecular targets. Additionally, the methylsulfanyl group may participate in redox reactions, influencing the compound's reactivity and interactions with biological molecules.
Enzyme Interactions
Research indicates that this compound serves as a model compound for studying enzyme-substrate interactions and protein modifications. It has been utilized in investigations related to acetylcholinesterase (AChE) inhibition, which is significant in neuropharmacology . The compound's structure allows it to mimic substrates for enzymes involved in metabolic pathways.
Drug Development Potential
The compound has potential applications as a prodrug in drug development. The carbamate group can be hydrolyzed in vivo to release active drugs, offering controlled release and improved bioavailability. This property is particularly valuable in designing therapeutics for conditions requiring sustained drug action.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl N-[6-(hydroxyhexyl)carbamate] | Hydroxy group instead of methylsulfanyl | |
| tert-Butyl N-[6-(bromohexyl)carbamate] | Bromo group increases reactivity | |
| tert-Butyl N-[6-(aminohexyl)carbamate] | Contains an amino group for hydrogen bonding |
The presence of the methylsulfanyl group in this compound enhances its reactivity and interaction profiles compared to these derivatives.
Neurotoxicity Studies
A study investigated the neurotoxic effects of various N-methyl carbamates, highlighting the importance of structure-activity relationships. The findings suggested that compounds with similar structures to this compound could exhibit varying degrees of neurotoxicity based on their ability to inhibit AChE activity .
In Vitro Studies
In vitro research has demonstrated that compounds similar to this compound can inhibit amyloid beta aggregation, which is crucial for Alzheimer's disease research. Such studies emphasize the therapeutic potential of carbamates in neurodegenerative disorders .
Q & A
Q. What are the standard synthetic routes for tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via carbamate protection of the amine group using tert-butyloxycarbonyl (Boc) chemistry. A typical procedure involves reacting 6-(methylsulfanyl)hexylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere, catalyzed by a base like DMAP or triethylamine . Purity optimization includes:
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Analytical Validation : Confirm purity via HPLC (C18 column, UV detection at 220–254 nm) and NMR (¹H/¹³C) to verify Boc group incorporation and absence of unreacted amine .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these may degrade the carbamate moiety. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the Boc group (δ ~1.4 ppm for tert-butyl), methylsulfanyl (δ ~2.1 ppm), and carbamate carbonyl (δ ~155–160 ppm in ¹³C).
- MS : High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., ESI+ for [M+H]⁺).
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?
- Methodological Answer :
- Systematic Replication : Reproduce synthesis and purification protocols from conflicting studies to isolate variables (e.g., solvent choice, crystallization conditions).
- Controlled Characterization : Use standardized methods (e.g., DSC for melting point, shake-flask technique for solubility in DMSO/water mixtures).
- Data Cross-Validation : Compare results with computational predictions (e.g., COSMO-RS for solubility, DFT for thermal stability) .
Q. What experimental strategies are effective in studying the compound’s reactivity under acidic/basic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor Boc deprotection rates in HCl/THF (0.1–1 M) or TFA/DCM (5–20% v/v) via in situ NMR or HPLC.
- Product Analysis : Identify degradation byproducts (e.g., free amine, tert-butanol) using LC-MS and isotopic labeling (e.g., D₂O for hydrolysis tracking).
- pH Profiling : Test stability in buffered solutions (pH 1–12) to map decomposition thresholds .
Q. How to design ecotoxicological studies to assess the environmental impact of this compound?
- Methodological Answer :
- Aquatic Toxicity : Follow OECD Test No. 201/202 for acute effects on algae (72-h EC₅₀) and Daphnia magna (48-h LC₅₀).
- Degradation Pathways : Use OECD 301/308 frameworks to study hydrolysis (pH 4–9), photolysis (UV light, λ > 290 nm), and biodegradation (activated sludge inoculum).
- Bioaccumulation : Measure log Kow via shake-flask method and predict BCF using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
